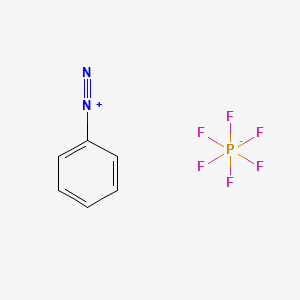

Phenyldiazonium hexafluorophosphate

Description

Significance and Role in Contemporary Chemical Research

Phenyldiazonium hexafluorophosphate (B91526) and its derivatives are notable for their enhanced stability compared to other diazonium salts, such as those with chloride anions. nih.govwikipedia.org This stability is crucial, allowing for the isolation of the compound as a crystalline solid that can be handled on the bench. nih.gov This characteristic has made it a reliable reagent in various synthetic applications.

In the field of bioconjugation, substituted phenyldiazonium hexafluorophosphate salts have been developed as reagents for the tyrosine-selective modification of proteins. For instance, 4-formylbenzene diazonium hexafluorophosphate (FBDP) can be used to install bioorthogonal aldehyde functionalities onto peptides and proteins. nih.gov This allows for subsequent ligation reactions to attach other molecules, such as polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. nih.gov The hexafluorophosphate counterion was found to be essential for the stability of this reagent, enabling its preparation on a multigram scale. nih.gov

Historical Context of Aryl Diazonium Salts in Organic Synthesis

The history of aryl diazonium salts dates back to 1858, with their discovery by Peter Griess. nih.gov This discovery opened up a new chapter in organic chemistry. Griess reported the process of "diazotization," the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. nih.gov

Initially, the most significant application of these newfound compounds was in the burgeoning dye industry. Through a reaction known as azo coupling, the diazonium salt acts as an electrophile and couples with electron-rich aromatic compounds like phenols and anilines to form azo compounds, which are often highly colored. chemspider.com This process became the foundation for the synthesis of a vast range of azo dyes, which were used to color fabrics. chemspider.com

Beyond their use in dye synthesis, aryl diazonium salts quickly proved to be exceptionally versatile intermediates for introducing a variety of functional groups onto an aromatic ring. The development of the Sandmeyer reaction in 1884, which uses copper(I) salts to replace the diazonium group with halides or cyanide, further cemented their importance in synthetic organic chemistry. wikipedia.orgchemspider.com

Structural Archetype and Counterion Influence in Hexafluorophosphate Salts

The fundamental structure of an aryl diazonium salt consists of an aryl group attached to a dinitrogen moiety (N₂⁺), paired with an anion, known as a counterion. The general formula is represented as ArN₂⁺X⁻. cdnsciencepub.com X-ray crystallography studies have confirmed the key structural features of the benzenediazonium (B1195382) cation, revealing a linear C−N⁺≡N linkage. nih.gov The N≡N bond distance in benzenediazonium tetrafluoroborate (B81430) is approximately 1.083 Å, which is very close to the bond length in a dinitrogen molecule, indicating a strong triple bond character. wikipedia.org

The choice of the counterion (X⁻) has a profound influence on the stability and reactivity of the diazonium salt. nih.gov While early work utilized simple halides like chloride, these salts are often unstable. The introduction of non-coordinating anions, such as hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻), led to the isolation of significantly more stable diazonium salts. nih.govcdnsciencepub.com

The hexafluorophosphate anion is an octahedral, poorly nucleophilic species that does not readily coordinate with the diazonium cation. cdnsciencepub.comwikipedia.org This lack of interaction is a key factor in the enhanced stability of salts like this compound. This stability makes the compound easier to isolate, store, and handle, expanding its utility in synthetic procedures where the less stable chloride salt would be impractical. nih.govcdnsciencepub.com The increased stability imparted by the hexafluorophosphate counterion contributes directly to its prevalence in modern chemical research.

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₅F₆N₂P |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 369-58-4 |

| Cation Structure | Benzenediazonium (C₆H₅N₂⁺) |

| Anion Structure | Hexafluorophosphate (PF₆⁻) |

Data sourced from PubChem CID 9717 and other chemical databases.

Table 2: Influence of Counterion on Aryl Diazonium Salt Stability

| Counterion | Formula | General Stability | Common State |

| Chloride | Cl⁻ | Low | Often used in-situ |

| Tetrafluoroborate | BF₄⁻ | High | Isolable crystalline solid |

| Hexafluorophosphate | PF₆⁻ | High | Isolable crystalline solid |

This table provides a qualitative comparison based on established chemical principles. nih.govwikipedia.orgcdnsciencepub.com

Properties

CAS No. |

369-58-4 |

|---|---|

Molecular Formula |

C6H5F6N2P |

Molecular Weight |

250.08 g/mol |

IUPAC Name |

benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C6H5N2.F6P/c7-8-6-4-2-1-3-5-6;1-7(2,3,4,5)6/h1-5H;/q+1;-1 |

InChI Key |

GIDPFONPWSEBOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.F[P-](F)(F)(F)(F)F |

Other CAS No. |

369-58-4 |

Related CAS |

2684-02-8 (Parent) |

solubility |

0.04 M |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Diazotization of Aromatic Amines and Anion Exchange Reactions

The synthesis of phenyldiazonium hexafluorophosphate (B91526) primarily involves the diazotization of an aromatic amine followed by an anion exchange reaction. This two-step process is a cornerstone of diazonium salt chemistry.

The initial step in forming a diazonium salt is the diazotization of a primary aromatic amine, a reaction first reported by Peter Griess in 1858. byjus.com This process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.comorganic-chemistry.org The reaction is conducted at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. libretexts.orgchemicalnote.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from the protonation of nitrous acid and subsequent loss of water. byjus.comyoutube.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (R-N₂⁺). youtube.com For instance, aniline (B41778) reacts with nitrous acid and hydrochloric acid to form benzenediazonium (B1195382) chloride. chemicalnote.comwikipedia.org

While diazonium chlorides are useful, they can be unstable. libretexts.org For applications requiring a more stable and isolable salt, an anion exchange, or metathesis, reaction is performed. rsc.org In this step, the initially formed diazonium salt, such as benzenediazonium chloride, is treated with hexafluorophosphoric acid (HPF₆). nih.gov This results in the precipitation of the more stable phenyldiazonium hexafluorophosphate salt from the aqueous solution, which can then be isolated as a crystalline solid. nih.gov The hexafluorophosphate anion is non-nucleophilic, which contributes to the enhanced stability of the salt compared to its chloride or tetrafluoroborate (B81430) counterparts. organic-chemistry.orgnih.gov In fact, the use of hexafluorophosphoric acid has been shown to lead to increased yields of the corresponding fluoroaromatic compounds in subsequent reactions compared to using fluoroboric acid. scholaris.ca

Table 1: Comparison of Diazonium Salt Counterions

| Counterion | Stability | Common Precursor Acid |

| Chloride (Cl⁻) | Low | Hydrochloric Acid (HCl) |

| Tetrafluoroborate (BF₄⁻) | Moderate | Tetrafluoroboric Acid (HBF₄) |

| Hexafluorophosphate (PF₆⁻) | High | Hexafluorophosphoric Acid (HPF₆) |

| Tosylate (TsO⁻) | High | p-Toluenesulfonic Acid (p-TsOH) |

This table is generated based on information from multiple sources. organic-chemistry.orgnih.govacs.org

The efficiency of this compound synthesis is highly dependent on several reaction conditions:

Temperature: Low temperatures (0-5°C) are crucial during the diazotization step to prevent the decomposition of the unstable diazonium salt. libretexts.orgchemicalnote.comyoutube.com Warming the solution can lead to the formation of phenol (B47542) and the evolution of nitrogen gas. libretexts.orgchemguide.co.uk

Acid Concentration: The reaction is typically carried out in a strong acidic medium. The acid serves to generate nitrous acid from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted amine. byjus.comlibretexts.org

Solvent: The choice of solvent can influence the reaction. While aqueous solutions are common for the initial diazotization, organic solvents may be used in subsequent steps or for specific applications. google.comnih.gov

Purity of Reactants: The purity of the starting aromatic amine and other reagents is important for obtaining a clean product and high yield.

Synthesis of Substituted Phenyldiazonium Hexafluorophosphates

The versatility of this compound chemistry extends to the synthesis of various substituted derivatives, allowing for the introduction of a wide range of functionalities onto the phenyl ring.

The synthesis of substituted phenyldiazonium hexafluorophosphates allows for precise control over the position of functional groups on the aromatic ring. This is typically achieved by starting with a pre-functionalized aniline derivative. The position of the substituent on the initial aniline dictates its location on the final phenyldiazonium salt. This approach is fundamental for creating tailored building blocks for more complex molecules. For example, starting with para-toluidine (4-methylaniline) would yield 4-methylthis compound. The ability to introduce substituents at specific positions is critical for applications in areas like medicinal chemistry and materials science. nih.gov

A significant advancement in the application of phenyldiazonium salts is the incorporation of bioorthogonal functional groups. These groups are chemically inert within biological systems but can be selectively reacted with a specific partner. The formyl group (-CHO) is a prime example of a bioorthogonal handle.

Researchers have successfully synthesized 4-formylbenzenediazonium hexafluorophosphate. nih.gov This was achieved by starting with 4-aminobenzaldehyde (B1209532) polymer, which was treated with sodium nitrite in concentrated hydrochloric acid, followed by anion exchange with hexafluorophosphoric acid. nih.gov The resulting 4-formylbenzenediazonium hexafluorophosphate is a stable, crystalline solid. nih.govresearchgate.net This reagent has proven valuable for the tyrosine-selective modification of proteins, introducing an aldehyde tag that can be used for subsequent ligation reactions, such as forming oximes or hydrazones. nih.gov The hexafluorophosphate counterion was found to be crucial for the stability of this functionalized diazonium salt, allowing it to be stored for extended periods without significant degradation. nih.gov

Novel Synthetic Routes and Process Development

Recent advancements in synthetic chemistry have concentrated on streamlining the synthesis of phenyldiazonium salt derivatives through innovative process development. These methods aim to reduce the number of synthetic steps, improve atom economy, and provide access to a wider range of functionalized aromatic compounds.

A notable example is the novel difunctionalization of aryldiazonium salts to generate both symmetric and asymmetric p-azophenols. frontiersin.orgfrontiersin.orgnih.gov This approach involves a cascade reaction that facilitates the regioselective formation of aromatic C-O and C-N bonds under mild conditions. frontiersin.orgfrontiersin.org The process utilizes readily available aryldiazonium salts and water as a key reagent. frontiersin.org

The reaction is initiated by employing a phenyldiazonium salt as the standard substrate. researchgate.net In a typical procedure, the reaction is carried out in a mixed solvent system, such as methanol (B129727) and water, in the presence of a base like sodium acetate (B1210297). frontiersin.orgnih.gov The reaction proceeds smoothly at temperatures ranging from 0°C to room temperature. frontiersin.orgnih.gov This methodology has been shown to be scalable, providing a practical route to p-azophenol derivatives with satisfactory yields. frontiersin.orgnih.gov

The versatility of this one-pot strategy is demonstrated by its application in the synthesis of unsymmetrical p-azophenols. By reacting two different aryldiazonium salts, such as a phenyldiazonium salt and a 2-chlorobenzene diazonium salt, the corresponding unsymmetrical p-azophenol can be obtained in high yield. frontiersin.orgfrontiersin.orgnih.gov

Table 1: Synthesis of Symmetrical p-Azophenols via One-Pot Difunctionalization

| Entry | Phenyldiazonium Salt Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyldiazonium salt | 4-(Phenyldiazenyl)phenol | 46 |

Conditions: Aryldiazonium salt (0.5 mmol), NaOAc (0.5 mmol), in a mixed solvent of MeOH/H₂O (3:1) at 0°C to room temperature for 3 hours. frontiersin.orgresearchgate.netnih.gov

Table 2: Synthesis of an Unsymmetrical p-Azophenol

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|

Conditions: Diazonium salts (0.5 mmol each), NaOAc (0.5 mmol), in a mixed solvent of MeOH/H₂O (3:1) at 0°C to room temperature for 3 hours. frontiersin.orgfrontiersin.orgnih.gov

This aryl-based difunctionalization tactic represents a significant advancement, as the direct difunctionalization of aryldiazonium salts has been an underdeveloped area of research. frontiersin.orgfrontiersin.orgnih.gov

The use of catalysts has opened new avenues for the preparation of specific derivatives of this compound. Catalyst-assisted reactions can offer high selectivity and efficiency under mild conditions, often enabling transformations that are not feasible through traditional methods.

One prominent area of development is the use of photosensitizers in photoredox catalysis to activate aryldiazonium salts. nih.gov This method involves the photo-induced electron transfer from an excited photosensitizer to the diazonium salt. nih.gov This process generates an aryl radical, which can then participate in various bond-forming reactions. nih.gov

A notable application of this strategy is the photosensitized C-B bond formation. nih.gov In this reaction, a photosensitizer, upon absorption of light, transfers an electron to an aryl diazonium salt. nih.gov The resulting aryl radical can then react with a suitable boron source to form a new carbon-boron bond. nih.gov The efficiency of this process, including the cage-escape of the generated radicals from the solvent cage, has been studied in detail. nih.gov Cage-escape yields, which represent the efficiency of separation of the reactive species, have been found to be significant and are influenced by the driving force of the photo-induced electron transfer. nih.gov

A variety of photosensitizers, including both rare and earth-abundant metal complexes, have been investigated for this transformation. nih.gov The choice of photosensitizer can influence the reaction yield, which has been reported to range from 9% to 74% for the photo-induced borylation reaction. nih.gov This catalyst-assisted approach provides a powerful tool for the synthesis of arylboron compounds, which are versatile intermediates in organic synthesis.

Mechanistic Investigations of Reactivity and Decomposition

Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition of phenyldiazonium hexafluorophosphate (B91526) is a process of significant interest due to the compound's inherent instability at elevated temperatures. The study of its thermal degradation provides insights into its reaction mechanisms and the factors that govern its stability.

The thermal decomposition of phenyldiazonium salts in many non-aqueous, non-polar, or weakly polar solvents is widely understood to proceed through a homolytic cleavage of the carbon-nitrogen bond. This process involves the symmetrical breaking of the C-N bond, where one electron is transferred to the phenyl group and the other to the dinitrogen moiety, resulting in the formation of a phenyl radical (Ph•), a nitrogen molecule (N₂), and the hexafluorophosphate anion (PF₆⁻).

The generation of the phenyl radical as a key intermediate has been a subject of extensive study. While direct detection of the phenyl radical by techniques like nanosecond laser flash photolysis is challenging due to its weak absorption in the visible spectrum, its presence is inferred from the reaction products and through trapping experiments. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying radical species, and while direct EPR studies on the thermal decomposition of phenyldiazonium hexafluorophosphate are not abundant in the literature, EPR has been used to investigate persistent radicals formed from the photolysis of related aromatic ketones. nih.gov

The phenyl radical is a highly reactive species that can undergo various subsequent reactions, including hydrogen atom abstraction from the solvent or other molecules, or addition to aromatic rings. researchgate.net

The rate of thermal decomposition of phenyldiazonium salts is significantly influenced by both the substituents on the aromatic ring and the nature of the solvent.

Substituent Effects: The electronic nature of substituents on the phenyl ring plays a crucial role in the thermal stability of the diazonium salt. Electron-donating groups (EDGs) in the para position, such as methoxy (B1213986) (-OCH₃), generally increase the thermal stability of the diazonium salt. Conversely, electron-withdrawing groups (EWGs) at the same position, like nitro (-NO₂), tend to decrease thermal stability. researchgate.net The decomposition of the p-nitrobenzenediazonium ion is notably rapid. The thermal stability of substituted phenyl diazoacetates has been shown to vary over a wide range of onset temperatures (75 to 160 °C), depending on the electronic effect of the substituents and the extent of charge delocalization. researchgate.net

Solvent Effects: The solvent can have a profound impact on the rate of thermal decomposition. Studies on the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate (B81430) have shown that the reaction is enhanced in low- or non-polar solvents. nih.gov For instance, the decomposition to fluorobenzene (B45895) was found to be more efficient in solvents like chlorobenzene (B131634) or hexane (B92381) compared to more polar environments. nih.gov This is consistent with a homolytic decomposition pathway, which is less dependent on solvent polarity for charge separation compared to heterolytic pathways.

Below is a table summarizing the general trends of substituent and solvent effects on the thermal decomposition of phenyldiazonium salts.

| Factor | Effect on Decomposition Rate | Rationale |

| Substituent | ||

| Electron-Donating Groups (e.g., -OCH₃) | Decreases rate (increases stability) | Stabilizes the diazonium ion through resonance. |

| Electron-Withdrawing Groups (e.g., -NO₂) | Increases rate (decreases stability) | Destabilizes the diazonium ion by increasing its electrophilicity. |

| Solvent | ||

| Non-polar Solvents (e.g., Hexane) | Generally accelerates homolytic decomposition | Favors the formation of neutral radical species. |

| Polar Solvents | Can favor heterolytic pathways | Stabilizes the formation of ionic intermediates. |

This table presents generalized trends and the actual rates can be influenced by a combination of factors.

Photolytic Decomposition Mechanisms and Photoreactivity

The decomposition of this compound can also be initiated by light. Photolytic decomposition often proceeds through different mechanistic pathways compared to thermal decomposition, leading to different products and reactivity patterns.

In contrast to the predominantly homolytic cleavage observed in thermal decomposition, the photolysis of phenyldiazonium salts often proceeds via a heterolytic cleavage of the C-N bond. This process involves the unsymmetrical breaking of the bond, with both electrons from the C-N bond remaining with the nitrogen atoms, leading to the formation of a phenyl cation (Ph⁺), a molecule of nitrogen (N₂), and the hexafluorophosphate anion.

The photolysis of 4-substituted benzenediazonium tetrafluoroborates in acetonitrile (B52724) has been shown to produce aryl cations. nih.gov The initially formed excited singlet state of the diazonium salt can lose nitrogen to form a singlet aryl cation. This highly reactive intermediate can then be trapped by the solvent. For example, in acetonitrile, it can lead to the formation of the corresponding acetanilide. nih.gov

The nature of the substituent on the phenyl ring can influence the spin state of the resulting aryl cation. While substituents like hydrogen, t-butyl, and N,N-dimethylamino favor the formation of the singlet aryl cation, other substituents can promote intersystem crossing (ISC) to the triplet state. nih.gov

The decomposition of phenyldiazonium salts can also be initiated indirectly through the use of a photosensitizer. In a photosensitized reaction, a sensitizer (B1316253) molecule absorbs light and then transfers its energy to the diazonium salt, which then undergoes decomposition. This approach allows for the decomposition to be triggered by light of wavelengths not directly absorbed by the diazonium salt itself.

Triplet photosensitizers are commonly employed for this purpose. rsc.org These are compounds that, upon excitation, efficiently form a long-lived triplet excited state. This triplet sensitizer can then interact with the diazonium salt, leading to its decomposition. Aromatic diazonium salts have been shown to be excellent quenchers of triplet sensitizers, with rate constants in the range of 1-10 x 10⁹ M⁻¹s⁻¹ in acetonitrile. cdnsciencepub.comcdnsciencepub.com

The mechanism of quenching can involve either energy transfer or electron transfer. cdnsciencepub.comcdnsciencepub.com

Energy Transfer: The triplet sensitizer transfers its excitation energy to the diazonium salt, promoting it to an excited state which then decomposes. High-energy sensitizers like benzophenone (B1666685) are believed to operate through this mechanism, leading to the formation of aryl cations and nitrogen. cdnsciencepub.comcdnsciencepub.com

Electron Transfer: The sensitizer in its excited state can donate an electron to the diazonium salt. For instance, with anthracene (B1667546) as the sensitizer, an electron is transferred to the benzenediazonium ion, forming the anthracene radical-cation. cdnsciencepub.comcdnsciencepub.com

The use of triplet sensitizers like xanthone (B1684191) can lead to the formation of the triplet aryl cation from a wide range of substituted benzenediazonium salts. nih.gov This triplet cation exhibits different reactivity compared to the singlet cation, for example, it can be efficiently trapped by π-nucleophiles like allyltrimethylsilane (B147118) or benzene (B151609). nih.gov

The table below provides a summary of common triplet sensitizers and their role in the decomposition of phenyldiazonium salts.

| Triplet Sensitizer | Quenching Mechanism | Resulting Intermediate |

| Benzophenone | Primarily Energy Transfer | Aryl Cation (Triplet State) |

| Xanthone | Primarily Energy Transfer | Aryl Cation (Triplet State) |

| Anthracene | Electron Transfer | Anthracene Radical-Cation |

The predominant mechanism can be influenced by the specific reaction conditions and the substituents on the diazonium salt.

Reactivity with Nucleophilic Species

The positively charged diazonium group makes the terminal nitrogen atom an electrophilic center, susceptible to attack by various nucleophiles.

Azo-coupling reactions are electrophilic aromatic substitution reactions where the aryldiazonium cation acts as the electrophile. wikipedia.orghandwiki.org These reactions typically occur with activated aromatic compounds, such as phenols and anilines, which serve as the nucleophilic coupling agent. wikipedia.orgorganic-chemistry.org The substitution usually takes place at the para position of the activated ring, unless this position is blocked, in which case ortho-coupling is observed. wikipedia.orgorganic-chemistry.org The pH of the reaction medium is a critical factor, with the reaction proceeding most efficiently in mildly acidic or neutral conditions. organic-chemistry.org

The mechanism involves the attack of the nucleophilic aromatic ring on the terminal nitrogen of the diazonium ion, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring and yields the final azo compound. libretexts.org

Table 1: Key Features of Azo-Coupling Reactions

| Feature | Description |

| Electrophile | Aryldiazonium cation |

| Nucleophile | Activated aromatic compounds (e.g., phenols, anilines) |

| Typical Position of Attack | Para > Ortho |

| Optimal pH | Mildly acidic to neutral |

While typical aryl halides are resistant to nucleophilic aromatic substitution (SNA), the diazonium group is an excellent leaving group (as N₂ gas), facilitating such reactions. nerdfighteria.info The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. lumenlearning.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The leaving group then departs, restoring the aromaticity of the ring.

However, for aryldiazonium salts, an S-N-1-like mechanism has also been proposed, where the exceptional stability of dinitrogen as a leaving group allows for the formation of a highly reactive aryl cation intermediate, which is then rapidly trapped by a nucleophile. nerdfighteria.info There is also evidence for concerted nucleophilic aromatic substitution (cSNA) pathways, where bond formation and bond breaking occur in a single step, avoiding a discrete intermediate. nih.gov

Radical Reaction Pathways

Phenyldiazonium salts can also react via pathways involving radical intermediates, significantly expanding their synthetic utility.

Diazonium ions can be reduced by a single electron transfer (SET) to generate an aryl radical and nitrogen gas. dspaces.org This process is fundamental to several important reactions. The SET can be initiated by various species, including metals like copper(I) or iron, or even by certain organic molecules. dspaces.orgmasterorganicchemistry.com The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

The Gomberg-Bachmann reaction is a classic example of an arylation reaction that proceeds through a radical mechanism. wikipedia.org In this reaction, a diazonium salt is treated with an aromatic compound in the presence of a base. The diazonium salt is reduced to an aryl radical, which then attacks the other aromatic ring to form a biaryl product. wikipedia.org While the original procedure often gives low yields due to side reactions, modern variations, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have improved the efficiency. wikipedia.org A novel variant of the Gomberg-Bachmann reaction allows for the highly regioselective radical coupling of phenyl diazotates with anilines to form aminobiphenyls. scribd.comdocumentsdelivered.comnih.gov

Electrochemical Reactivity and Surface-Initiated Processes

Phenyldiazonium salts exhibit significant electrochemical reactivity. The diazonium group can be electrochemically reduced, typically leading to the formation of an aryl radical. This property is widely exploited for the surface modification of various materials, including metals and carbon. nih.gov The electrografting process involves the covalent attachment of aryl layers to a surface. rsc.org This can be initiated electrochemically or can occur spontaneously on certain surfaces. nih.govrsc.org The resulting modified surfaces can be further functionalized for applications in sensors, electronics, and biomaterials. nih.govrsc.org For instance, diazonium-functionalized thin films can be reacted with a variety of nucleophiles to create functionalized surfaces. nih.gov

Reductive Electrografting Mechanisms

The reductive electrografting of phenyldiazonium salts is a widely utilized method for modifying conductive surfaces. The process is initiated by the electrochemical reduction of the diazonium cation. This reduction leads to the cleavage of the C-N bond, releasing nitrogen gas and forming a highly reactive aryl radical. rsc.org This radical can then form a covalent bond with the electrode surface. rsc.org

The mechanism can be generalized into two main steps:

Formation of the Aryl Radical: The phenyldiazonium cation accepts an electron from the electrode surface, leading to the formation of an unstable intermediate that rapidly decomposes.

C6H5N2+ + e- -> C6H5N2

C6H5N2 -> C6H5• + N2

Grafting to the Surface: The newly formed phenyl radical reacts with the electrode surface, forming a stable covalent bond.

Surface + C6H5• -> Surface-C6H5

The nature of the resulting organic layer, whether it is a monolayer or a multilayer, is influenced by several factors, including the concentration of the diazonium salt and the nature of the substituent on the phenyl ring. rsc.org In the case of benzene (p-bisdiazonium hexafluorophosphate), it is possible to selectively reduce one diazonium group to form a monolayer with surface-bound diazonium groups. rsc.org These tethered groups can then undergo further reactions, such as azo-coupling with electron-rich aromatic compounds. rsc.org

Research has shown that the presence of certain substituents on the aryl diazonium salt can significantly influence the resulting film. For instance, methoxy-bearing aryl groups tend to form multilayers, whereas bulky or hydrophobic groups at the para position favor the formation of a monolayer. escholarship.org

Table 1: Influence of Substituents on Electrografted Layer Formation

| Substituent Group | Resulting Layer Characteristic | Reference |

| Methoxy | Tends to form multilayers | escholarship.org |

| Hydrophobic or bulky para-substituent | Favors monolayer growth | escholarship.org |

The process of reductive electrografting provides a robust method for creating stable, covalently bound organic films on various conductive substrates, which is a foundational technique in the development of sensors and other modified surfaces. rsc.orgacs.org

Electron Transfer Kinetics in Electrochemical Environments

The kinetics of electron transfer during the electrochemical reduction of phenyldiazonium salts are complex and have been shown to occur in a stepwise manner. The reduction process generally involves two single-electron transfer steps. documentsdelivered.com The first, and often rate-determining, step is the formation of the aryl radical. A second electron transfer can then occur at a more negative potential, leading to the formation of an aryl anion. documentsdelivered.com

Cyclic voltammetry studies of aryldiazonium salts typically show two distinct reduction peaks, corresponding to these two electron transfer events. rsc.org The potential at which these reductions occur is influenced by the substituent on the phenyl ring; electron-withdrawing groups facilitate the reduction, causing it to occur at a less negative potential. documentsdelivered.com

The kinetics of the electrografting process are also significantly affected by the nature of the electrode surface itself. The potential of zero charge (pzc) of the electrode material has been identified as a key parameter controlling the rate of electropolymerization. Surfaces with a more positive pzc, such as gold, tend to exhibit faster electron transfer kinetics for diazonium salt reduction compared to materials with a more negative pzc.

Table 2: Factors Influencing Electron Transfer Kinetics of Phenyldiazonium Salts

| Factor | Influence on Kinetics | Supporting Evidence/Observation | Reference |

| Substituent on Phenyl Ring | Electron-withdrawing groups increase the ease of reduction. | Shift of reduction potential to less negative values. | documentsdelivered.com |

| Electrode Material | Surfaces with a more positive potential of zero charge (pzc) show faster kinetics. | The order of reaction rate is Au > Pt > C > ITO > FTO > Si-H. | |

| Concentration | Higher concentrations can shift the mechanism from diffusion-dominated to adsorption-dominated. | At higher concentrations, the mechanism is inner-sphere adsorption-dominated. |

Furthermore, the concentration of the diazonium salt can influence whether the electron transfer mechanism is dominated by diffusion from the bulk solution or by adsorption onto the electrode surface. At lower concentrations, the process is typically diffusion-controlled, while at higher concentrations, an adsorption-dominated, inner-sphere electron transfer mechanism prevails.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Excited States

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred. In an excited-state PCET (ES-PCET) process, the absorption of light initiates this coupled transfer. These reactions can proceed through various mechanisms, including stepwise electron-then-proton transfer (ET-PT), stepwise proton-then-electron transfer (PT-ET), or a concerted mechanism where the electron and proton are transferred in a single kinetic step.

While the study of ES-PCET has been extensive for various molecular systems, such as metal complexes and biological molecules, specific and detailed mechanistic investigations into the excited-state PCET of this compound are not extensively documented in the reviewed scientific literature. General principles of PCET suggest that for a molecule to undergo this process, it would require both a suitable proton donor/acceptor site and the ability to undergo electron transfer upon photoexcitation.

The reactivity of excited states can be significantly altered by the possibility of PCET. For instance, the oxidation capability of a molecule in its triplet excited state can be greatly enhanced when coupled with a proton transfer, allowing it to react with substrates that would otherwise be inert. This highlights the potential for PCET to dramatically influence the photochemical pathways of a compound. However, without specific studies on this compound, a detailed mechanism for its involvement in ES-PCET remains speculative.

Applications in Advanced Organic Synthesis

Fluorination Reactions (Schiemann Reaction and Variants)

The introduction of fluorine atoms into aromatic rings can dramatically alter the biological and chemical properties of a molecule. Phenyldiazonium hexafluorophosphate (B91526) is a key reagent in the Schiemann reaction and its modern variants for the synthesis of fluoroaromatics.

The classical Balz-Schiemann reaction traditionally utilizes arenediazonium tetrafluoroborates for the synthesis of aryl fluorides. However, the use of phenyldiazonium hexafluorophosphate often leads to improved yields. This enhancement is attributed to the different decomposition kinetics and the nature of the counterion.

Research has focused on optimizing reaction conditions to maximize the yield and selectivity of fluoroaromatic products. Key parameters that are often fine-tuned include the solvent, reaction temperature, and the use of additives. For instance, the thermal decomposition of aryldiazonium hexafluorophosphates in ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has been shown to be an effective method for fluoro-dediazoniation, often providing excellent to very good yields of the corresponding aryl fluorides. nih.gov This approach can overcome common issues like sudden exotherms and the formation of tarry residues that can plague traditional Schiemann reactions. nih.gov

The choice of solvent plays a crucial role in the outcome of the Schiemann reaction. Studies on aryldiazonium tetrafluoroborates, which can be extrapolated to hexafluorophosphates, have shown that low- or non-polar solvents can enhance the pyrolysis and photolysis, leading to effective fluorination at lower temperatures. wikipedia.orgnih.gov

Table 1: Illustrative Yields of Fluoroaromatics using Aryldiazonium Salts

| Starting Aniline (B41778) | Product | Reaction Conditions | Yield (%) |

| Aniline | Fluorobenzene (B45895) | Thermal decomposition in ionic liquid | Excellent |

| p-Toluidine | 4-Fluorotoluene | Thermal decomposition | ~89 organic-chemistry.org |

| 4-Nitroaniline | 4-Nitrofluorobenzene | Thermal decomposition in ionic liquid | 86.7 nih.gov |

| 1-Naphthylamine | 1-Fluoronaphthalene | Thermal decomposition in ionic liquid | 72 nih.gov |

Note: The yields are illustrative and can vary based on the specific reaction conditions and the nature of the diazonium salt.

While the Schiemann reaction is a cornerstone of aromatic fluorination, several alternative methodologies have been developed. These include electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, as well as nucleophilic fluorination approaches.

The Schiemann reaction, particularly with the use of hexafluorophosphate salts, offers the advantage of being a one-pot conversion from readily available anilines. This can be more atom-economical compared to methods that require pre-functionalized aromatic substrates.

In terms of reactivity, electrophilic fluorinating agents like Selectfluor can be highly effective for the fluorination of electron-rich aromatic and heteroaromatic compounds. However, the Schiemann reaction provides a valuable alternative for substrates that may not be amenable to direct electrophilic fluorination or where the starting aniline is more accessible. The reaction conditions for the Schiemann reaction (thermal decomposition) are conceptually simple, though they require careful control. In contrast, reactions with reagents like NFSI may proceed under milder conditions but can also necessitate the use of catalysts or specific activating groups. nih.gov

Arylation Reactions in Cross-Coupling and C-H Functionalization

This compound is a valuable source of the phenyl group in various arylation reactions, including both palladium-catalyzed cross-coupling and metal-free strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Phenyldiazonium salts can serve as effective coupling partners in reactions such as the Heck and Suzuki-Miyaura couplings, offering an alternative to the more commonly used aryl halides and triflates. The high reactivity of the diazonium group often allows for milder reaction conditions.

In the Heck reaction , phenyldiazonium salts react with alkenes in the presence of a palladium catalyst to form arylated alkenes.

In the Suzuki-Miyaura coupling , phenyldiazonium salts can be coupled with boronic acids. For instance, arenediazonium tetrafluoroborate (B81430) salts have been shown to react rapidly with boronic acid partners catalyzed by Pd(0)/C in alcoholic solvents under mild conditions. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions with Diazonium Salts

| Reaction Type | Coupling Partners | Catalyst | Product |

| Heck | Phenyldiazonium salt + Alkene | Pd(OAc)2 | Phenylated alkene |

| Suzuki-Miyaura | Arenediazonium tetrafluoroborate + Arylboronic acid | Pd(0)/C | Biaryl |

Note: This table provides a general representation. Specific conditions and yields depend on the substrates and ligands used.

Palladium-catalyzed annulation reactions involving diazonium salts can lead to the formation of cyclic structures, which are prevalent in many biologically active molecules.

Growing interest in sustainable chemistry has driven the development of metal-free arylation methods. While much of the research in this area has focused on the use of diaryliodonium salts, aryldiazonium salts can also participate in metal-free C-H arylation of (hetero)arenes, often initiated by light. rsc.org These reactions typically proceed through a radical mechanism, where the diazonium salt is reduced to an aryl radical that then adds to the aromatic partner.

Diverse Functional Group Transformations

Beyond fluorination and arylation, this compound can be utilized in a variety of other functional group transformations, often mirroring the reactivity seen in classical Sandmeyer-type reactions. These transformations provide access to a wide range of substituted aromatic compounds from a common aniline precursor.

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, typically catalyzed by copper(I) salts. wikipedia.org This allows for the introduction of cyano, halo (chloro, bromo), and other functional groups.

Cyanation : The reaction of a phenyldiazonium salt with copper(I) cyanide yields benzonitrile. This transformation is valuable for the synthesis of carboxylic acids, amides, and other nitrogen-containing compounds. wikipedia.org

Azidation : While not a classical Sandmeyer reaction, the diazonium group can be displaced by an azide (B81097) ion (from sodium azide, for example) to form phenyl azide. This is a key precursor for the synthesis of triazoles via click chemistry.

Trifluoromethylation : Sandmeyer-type reactions have been developed for the introduction of the trifluoromethyl group, a crucial moiety in many pharmaceuticals and agrochemicals. nih.gov

These reactions highlight the utility of this compound as a versatile intermediate, enabling the conversion of a simple amino group into a wide array of valuable functional groups.

Synthesis of Azo Compounds and Related Derivatives

The most characteristic reaction of diazonium salts is azo coupling, where the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline. nih.govresearchgate.net This reaction forms the basis for the synthesis of the vast majority of azo dyes. chemistrystudent.com

Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore. nih.govjchemrev.com The synthesis involves a two-stage process: the diazotization of a primary aromatic amine to form the diazonium salt, followed by the azo coupling step. jchemrev.com

The structural diversity of azo dyes is immense, as the properties of the final dye can be finely tuned by modifying the aromatic rings of both the diazonium component and the coupling component. mdpi.com Research continues into the synthesis of novel azo dyes with unique properties by incorporating different heterocyclic structures, such as thiophenes or benzothiazoles, into the molecular framework. mdpi.comdergipark.org.tr These modifications can shift the absorption spectra, leading to different colors and improved properties for various applications. dergipark.org.tr For example, novel azo-azomethine and azo-thieno-oxazole dyes have been developed through these synthetic strategies. nih.gov

Azo compounds are the most widely used class of colorants, accounting for over 60% of all dyes used in industry. nih.gov Their applications span textiles, printing, and paper manufacturing. Beyond their role as dyes and pigments, the synthesis of azo compounds is also relevant to the pharmaceutical industry. The underlying synthetic pathways, particularly those involving Sandmeyer reactions, are used to create key halogenated or nitrilated intermediates that are further elaborated into complex, biologically active molecules. nih.gov For example, the Sandmeyer reaction has been a key step in the synthesis of various arylpiperazines and halogenated benzodioxines that serve as pharmaceutical building blocks. nih.gov Furthermore, some azo dyes themselves have shown promising biological activity, including antibacterial and anti-virulence effects against multidrug-resistant bacteria like MRSA. nih.gov

Contributions to Click Chemistry and Related Bioconjugation Precursors

The reactivity of phenyldiazonium salts extends into the realm of bioconjugation and click chemistry, enabling the labeling and modification of biomolecules.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. organic-chemistry.orgnih.gov Aryl diazonium salts are valuable precursors for synthesizing the necessary aryl azide components for these reactions. google.com

A more direct application involves the reaction of diazonium salts with specific amino acid residues in proteins. This compound and its derivatives react selectively with the electron-rich phenolic side chain of tyrosine residues to form stable azo compounds. nih.govnih.govresearchgate.net This reaction provides a method for site-selective protein modification. For instance, 4-Formylbenzene diazonium hexafluorophosphate (FBDP) has been developed as a bench-stable reagent that selectively reacts with tyrosine to install a bioorthogonal aldehyde group onto proteins. nih.govnih.gov This aldehyde can then be used for subsequent ligation reactions, such as forming oximes or hydrazones, to attach probes, polyethylene (B3416737) glycol (PEG) chains, or other functional molecules. nih.gov The hexafluorophosphate counterion is crucial for the stability of the FBDP reagent, allowing it to be isolated and stored as a crystalline solid. nih.gov

Applications in Materials Science and Surface Chemistry

Surface Functionalization and Grafting Methodologies

The generation of aryl radicals from phenyldiazonium hexafluorophosphate (B91526) provides a robust method for grafting phenyl groups onto various surfaces. This spontaneous or electrochemically induced reaction forms a stable covalent bond between the phenyl group and the substrate, leading to durable surface modifications. ifremer.fr These methodologies are broadly applicable to both conductive and non-conductive materials. ifremer.fr

The covalent attachment of phenyl layers from phenyldiazonium hexafluorophosphate has been successfully demonstrated on a variety of substrates, including metals, carbon-based materials, and semiconductors. The modification process can be initiated through electrochemical reduction, where an applied potential triggers the reduction of the diazonium salt and the subsequent grafting of the phenyl radical onto the surface. ifremer.fr This method allows for the formation of thin, and in some cases, multilayered organic films. nih.gov

The properties of the resulting modified surfaces are significantly altered compared to the pristine substrates. For instance, the grafting of phenyl groups can influence the surface energy, wettability, and electronic properties of the material. The table below summarizes the effect of covalent modification with phenyl groups derived from diazonium salts on different substrates.

Table 1: Covalent Surface Modification of Various Substrates with Phenyl-based Diazonium Salts

| Substrate | Modification Method | Key Findings | Reference(s) |

| Glassy Carbon | Electrochemical Reduction | Formation of a stable, covalently bound phenyl layer. The thickness can be controlled from a monolayer to multilayers depending on the concentration of the diazonium salt and the number of voltammetric cycles. | researchgate.net |

| Gold | Electrochemical Reduction / Spontaneous Grafting | Formation of a robust aryl film that can withstand harsh conditions. The grafting can proceed via both Au-C and Au-N covalent bonds. | researchgate.netmdpi.com |

| Indium Tin Oxide (ITO) | Electrochemical Reduction | Deposition of thin (1-6 nm) aryl films, leading to a decrease in the contact potential and suggesting a loosely structured film with the functional groups oriented away from the surface. | nih.gov |

Electrografting of this compound is a powerful technique for creating functional thin films on conductive substrates. nih.gov The process involves the electrochemical reduction of the diazonium salt at the electrode surface, leading to the formation of phenyl radicals that covalently bond to the substrate. nih.gov This method allows for the growth of thin organic films with controllable thickness. rsc.org The structure and properties of these films are influenced by factors such as the chemical structure of the diazonium salt and the electrografting conditions. rsc.org

A key advantage of this technique is the ability to create diazonium-functionalized thin films. For instance, using a bis(benzenediazonium) hexafluorophosphate, it is possible to form a monolayer with surface-bound diazonium groups. nih.gov These reactive surfaces can then be further functionalized by reacting them with other molecules, opening up possibilities for creating complex, tailored interfaces. nih.gov This versatility makes electrografting a valuable tool for a wide range of applications in surface science and materials research. nih.gov

Advanced Carbon Material Functionalization

The unique electronic and mechanical properties of advanced carbon materials like carbon nanotubes (CNTs) and graphene make them highly promising for various applications. However, their inert surfaces can limit their processability and interaction with other materials. Covalent functionalization with this compound offers a way to modify their surfaces and tune their properties.

The covalent functionalization of CNTs and graphene with phenyldiazonium salts proceeds through the reaction of aryl radicals with the sp²-hybridized carbon atoms of the nanomaterial. nsf.gov This reaction disrupts the sp² lattice and forms a covalent C-C bond between the phenyl group and the carbon material. The process can be initiated spontaneously or electrochemically. rsc.orgresearchgate.net For instance, reacting single-walled carbon nanotubes (SWCNTs) with formylbenzenediazonium hexafluorophosphate (FBDP) leads to the covalent attachment of formylphenyl groups to the nanotube sidewalls. columbia.edu This functionalization can improve the solubility and processability of the carbon nanomaterials. nsf.gov

The reaction conditions, such as the concentration of the diazonium salt and the reaction time, can be optimized to control the degree of functionalization. rsc.org Spectroscopic techniques like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are commonly used to confirm the covalent attachment of the phenyl groups. rsc.orgcolumbia.edu

The covalent functionalization of CNTs and graphene with this compound has a significant impact on their electronic properties. The conversion of sp² to sp³ hybridized carbon atoms upon covalent bonding disrupts the delocalized π-electron system, which can lead to changes in conductivity and the opening of a bandgap in graphene. nih.govrsc.org

The effect on conductivity can be complex. Low levels of functionalization may suppress conductivity due to increased scattering of charge carriers at the defect sites. nih.gov However, at higher functionalization levels, the electronic properties can be further modulated, and in some cases, an increase in carrier density has been observed. nih.gov The specific substituent on the phenyl ring can also influence the electronic properties through doping effects. For example, functionalization with nitrophenyl groups has been shown to induce p-doping in graphene. acs.org

Table 2: Impact of Phenyl-based Diazonium Salt Functionalization on the Electronic Properties of Carbon Materials

| Carbon Material | Functionalizing Agent | Key Impact on Electronic Properties | Reference(s) |

| Graphene | (p-nitrophenyl)diazonium tetrafluoroborate (B81430) | Significant decrease in electrical conductivity and an increase in the hole-doping level. | nsf.gov |

| Graphene | Nitrophenyl diazonium | Suppression of electrical conductivity at low functionalization levels, but an increase at higher levels due to a competition between charge transfer and scattering enhancement. Can induce a bandgap of ~0.5 eV in ordered structures. | nih.gov |

| Single-Walled Carbon Nanotubes (SWCNTs) | 4-chlorophenyl and 4-nitrophenyl diazonium groups | A shift in the optical transition energies and a broadening in the resonance Raman profiles, caused by charge transfer between the nanotube and the functional group. | researchgate.net |

| Graphene on SiC | 3,4,5-trimethoxybenzenediazonium (TMeOD) | Preserves the electronic structure of the Dirac cone while inducing a slight n-type doping. | rsc.org |

Integration into Sensing Technologies

The ability to tailor surface properties through functionalization with this compound makes it a valuable tool for the development of advanced sensing technologies. By introducing specific functional groups onto electrode or sensor surfaces, it is possible to enhance their sensitivity and selectivity towards target analytes. mdpi.com

The diazonium modification can serve as a platform for the subsequent immobilization of bioreceptors such as enzymes, antibodies, or DNA, leading to the fabrication of highly specific biosensors. mdpi.commdpi.com For example, a glassy carbon electrode modified with phenyl diazonium salts and subsequently with electrochemically reduced graphene oxide has been used for the detection of paracetamol. researchgate.net

In the realm of chemical sensing, surfaces modified with phenyldiazonium salts can be designed to interact specifically with certain chemical species. For instance, the functionalization of a silver electrode with a thin diazonium film has been shown to be effective for the electrochemical detection of p-nitrophenol. bohrium.com Similarly, gold nanoparticles functionalized with diazonium salts have been employed in the development of electrochemical sensors for the detection of heavy metals like copper. mdpi.comnih.govresearchgate.net The robust covalent attachment of the sensing layer via diazonium chemistry contributes to the stability and reusability of these sensors. mdpi.com Furthermore, the introduction of specific functionalities, such as the aldehyde group from formylbenzene diazonium hexafluorophosphate, provides a bioorthogonal handle for the selective modification of proteins, which is a promising strategy for developing protein-based biosensors. researchgate.net

Development of Biosensor Architectures

The construction of reliable and sensitive biosensors often hinges on the effective immobilization of biological recognition elements onto a transducer surface. Aryl diazonium salts, including this compound, provide a robust method for creating a stable and functional interface on electrode materials. researchgate.netnih.gov The process, known as electrografting, involves the electrochemical reduction of the diazonium salt, which leads to the formation of an aryl radical. This highly reactive species then forms a covalent bond with the electrode surface, such as carbon or gold. researchgate.netmdpi.com

This covalent attachment results in modified surfaces with enhanced thermal and chemical stability, which is crucial for the long-term performance and reliability of a biosensor. researchgate.net The resulting grafted layer acts as a versatile platform for the subsequent attachment of biomolecules like enzymes, antibodies, or nucleic acids, which are essential for detecting specific biological targets. nih.gov For instance, surfaces modified with functionalized phenyldiazonium salts can be used to anchor capture probes for detecting bacterial 16S rRNA, a key component in the identification of pathogens. researchgate.net

The versatility of this method allows for the introduction of a wide array of functional groups onto the surface, simply by choosing the appropriate substituent on the phenyl ring of the diazonium salt. This enables the fine-tuning of the surface properties to optimize the performance of the biosensor. researchgate.net Research has demonstrated the successful grafting of various substituted benzene-diazonium salts onto gold nanostructures, a common material in modern biosensor design. ifremer.fr

Table 1: Examples of Substituted Diazonium Salts Used in Surface Modification for Biosensing

| Diazonium Salt Derivative | Substrate | Purpose in Biosensor Architecture | Reference |

|---|---|---|---|

| 4-Carboxybenzenediazonium | Carbon, Gold | Provides carboxyl groups for biomolecule attachment | researchgate.net |

| 4-Nitrobenzenediazonium | Carbon | Creates a nitrophenyl layer that can be reduced to an amine for further functionalization | researchgate.netmdpi.com |

| 4-(Aminoethyl)-benzene-diazonium tetrafluoroborate | Gold Nanostructures | Introduces primary amine groups for coupling reactions | ifremer.fr |

| N,N-dimethylamino benzenediazonium (B1195382) chloride | Gold | Forms a hydrogen donor layer for subsequent polymer grafting | mdpi.com |

| Benzene-diazonium-tetrafluoroborate | Gold Nanostructures | Creates a simple phenyl layer for fundamental surface studies | ifremer.fr |

Role in Polymer Science (e.g., as initiators or grafting agents)

In polymer science, phenyldiazonium salts serve as effective agents for initiating polymerization and for grafting polymers onto surfaces. This "grafting from" approach allows for the creation of polymer brushes, which are dense layers of polymers attached to a substrate.

The process typically begins with the covalent attachment of a phenyldiazonium-derived layer to a surface, as described in the previous section. These surface-bound phenyl groups can then act as initiation sites for polymerization. For example, a surface functionalized with N,N-dimethylamino phenyl groups, grafted via the reduction of the corresponding diazonium salt, can act as a co-initiator layer. mdpi.com When exposed to a monomer solution and a suitable initiator (like benzophenone) in the presence of UV light, the surface-tethered groups can facilitate the initiation of chain growth, leading to the formation of a dense polymer layer covalently bonded to the surface. mdpi.com

This method of surface-initiated polymerization is highly advantageous for creating materials with tailored surface properties, such as wettability, biocompatibility, and chemical resistance. The ability to control the growth of polymers directly from a surface provides a high degree of control over the thickness and density of the resulting polymer film.

While direct initiation by the phenyldiazonium salt itself is one application, related compounds also show significant utility as photoinitiators. For instance, complex salts like cyclopentadien-iron-biphenyl hexafluorophosphate have been shown to initiate the cationic polymerization of various epoxides upon exposure to UV light. researchgate.net This highlights the broader role of complex organic hexafluorophosphate salts in initiating polymerization reactions, which are fundamental to the synthesis of a vast array of polymeric materials.

Applications in Chemical Biology and Bioconjugation

Tyrosine-Selective Protein and Peptide Modification

Phenyldiazonium hexafluorophosphate (B91526) derivatives are highly effective for the selective modification of tyrosine residues on proteins and peptides. nih.govnih.gov This selectivity provides a significant advantage over other modification strategies that target more abundant amino acids like lysine. The ability to specifically label tyrosine allows for the precise introduction of probes, tags, and other functionalities at less common sites within a protein's structure. ed.ac.uk

One of the key advantages of using reagents like FBDP is their stability. The hexafluorophosphate counterion is crucial for the stability of the diazonium salt, allowing it to be prepared as a crystalline solid that can be stored for extended periods without significant loss of reactivity. nih.gov For instance, FBDP maintains excellent reactivity after more than three months of storage at 4 °C and for a week at room temperature. nih.gov This stability allows for controlled stoichiometry in labeling reactions, a significant improvement over less stable diazonium reagents that often require a large excess for effective modification. nih.gov

The reaction between a phenyldiazonium salt and a tyrosine residue proceeds via an electrophilic aromatic substitution, resulting in the formation of a stable azo bond. This reaction, known as azo coupling, is highly selective for the electron-rich phenol (B47542) side chain of tyrosine. acs.org

Studies have shown that the pH of the reaction medium plays a critical role in achieving high selectivity for tyrosine. Optimal conditions for tyrosine ligation with FBDP have been identified at a modestly basic pH of 8. nih.gov At this pH, the reaction with tyrosine is highly favored, with minimal side reactions involving other nucleophilic amino acid residues such as lysine. nih.gov For example, the reaction of FBDP with the cyclic peptide tocinoic acid, which contains a tyrosine and a free N-terminal amine, resulted in exclusive modification at the tyrosine residue at pH 7.4 and 8.0, with no modification of the amine observed. nih.gov This high selectivity is crucial for the precise engineering of protein and peptide conjugates.

A significant application of phenyldiazonium hexafluorophosphate reagents is the introduction of bioorthogonal functional groups onto biomolecules. nih.govnih.gov 4-Formylbenzene diazonium hexafluorophosphate (FBDP) is specifically designed for this purpose, installing an aldehyde group at the site of tyrosine modification. nih.govnih.govresearchgate.net The aldehyde serves as a versatile chemical handle for subsequent derivatization reactions.

This bioorthogonal aldehyde can be specifically reacted with molecules containing hydroxylamine (B1172632) or hydrazine (B178648) functionalities to form stable oxime or hydrazone linkages, respectively. nih.gov This two-step strategy allows for the attachment of a wide variety of payloads, including small molecule tags, fluorophores, and larger macromolecules, under mild, biocompatible conditions. nih.gov The reaction to form the oxime bond from the introduced aldehyde proceeds efficiently at a pH range of 5.0 to 8.0. nih.gov This approach provides a powerful platform for creating complex bioconjugates with tailored properties. nih.govresearchgate.net

Conjugation of Macromolecules and Small Molecule Tags

The tyrosine-modification strategy using phenyldiazonium salts has been successfully employed to conjugate both large macromolecules and small molecule tags to proteins and peptides. nih.gov

PEGylation, the attachment of poly(ethylene glycol) (PEG) chains to biomolecules, is a widely used technique to improve the pharmacokinetic properties of protein therapeutics. FBDP-based conjugation has been utilized for the facile PEGylation of proteins. nih.gov By first modifying a protein with FBDP to introduce an aldehyde handle, PEG chains functionalized with a compatible reactive group, such as an aminooxy or hydrazide group, can be efficiently attached. This site-selective PEGylation can lead to more homogeneous products with preserved biological activity compared to less specific PEGylation methods.

The high selectivity of phenyldiazonium reagents for tyrosine residues enables the site-specific labeling of proteins and peptides. nih.gov This has been demonstrated with model proteins such as bovine serum albumin (BSA), human serum albumin (HSA), and chymotrypsinogen A. nih.gov The ability to direct labels to specific, surface-exposed tyrosine residues is a significant advantage for studying protein structure and function. nih.goved.ac.uk This method allows for the introduction of a variety of small molecule tags, including biotin (B1667282) for affinity purification and fluorescent dyes for imaging applications. nih.gov

Development of Radiometal-Containing Bioconjugates

The tyrosine-selective azo coupling reaction has been extended to the development of radiolabeled bioconjugates for applications in nuclear medicine. Researchers have prepared diazonium salts complexed with radiometals such as 64Cu and 68Ga. acs.org These radiometal-containing diazonium salts can then be reacted with tyrosine residues on targeting peptides or proteins to create radiolabeled bioconjugates. acs.org

This strategy has been successfully applied to label the tyrosine-containing hexapeptide neurotensin (B549771) NT(8–13) and human serum albumin (HSA). acs.org The resulting radiometal-containing bioconjugates have potential uses in diagnostic imaging and targeted radiotherapy. The reactions proceed under mild aqueous conditions, which is crucial for maintaining the integrity of sensitive biomolecules. acs.org

| Radiometal | Chelator | Biomolecule | Radiochemical Yield (%) |

| 64Cu | NOTA | L-Tyrosine | 80 |

| 68Ga | NOTA | L-Tyrosine | 56 |

| 64Cu | NOTA | Neurotensin NT(8–13) | 45 |

| 68Ga | NOTA | Neurotensin NT(8–13) | 11 |

| 64Cu | NOTA | Human Serum Albumin (HSA) | 20 |

| This table summarizes the radiochemical yields for the azo coupling of 64Cu- and 68Ga-labeled NOTA-diazonium salts with L-tyrosine, neurotensin NT(8–13), and human serum albumin (HSA). Data sourced from acs.org. |

Applications in Synthetic Biology for Novel Biochemical Pathway Development

No information was found regarding the application of this compound in synthetic biology for the development of novel biochemical pathways.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of phenyldiazonium hexafluorophosphate (B91526).

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of phenyldiazonium hexafluorophosphate, FTIR is primarily used to confirm the presence of the characteristic diazonium (N₂⁺) group and the hexafluorophosphate (PF₆⁻) anion.

The diazonium group gives rise to a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum. This peak is a definitive marker for the successful formation of the diazonium salt. researchgate.net The hexafluorophosphate anion also displays characteristic strong absorptions.

Key Research Findings:

The stretching vibration of the triple bond in the diazonium group (N≡N) is one of the most diagnostic peaks in the FTIR spectrum. researchgate.net

The P-F stretching and bending vibrations of the octahedral PF₆⁻ anion are also clearly identifiable. thermofisher.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Diazonium (N₂⁺) | N≡N stretch | ~2270 | Strong, Sharp | researchgate.net |

| Hexafluorophosphate (PF₆⁻) | P-F stretch | ~800 | Strong | thermofisher.com |

| Hexafluorophosphate (PF₆⁻) | P-F bend | ~560 | Strong | thermofisher.com |

| Aromatic Ring | C-H stretch | >3000 | Medium-Weak | |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms on the phenyl ring. The electron-withdrawing nature of the diazonium group significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (B151609). The protons will typically appear as multiplets, and their integration values will correspond to the number of protons.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbon atom attached to the diazonium group (C1) is highly deshielded. The other aromatic carbons also show distinct chemical shifts that can be assigned based on their position relative to the diazonium substituent.

Key Research Findings:

The downfield shift of aromatic protons in ¹H NMR is a clear indicator of the presence of the electron-withdrawing diazonium group.

¹³C NMR is particularly useful for identifying the quaternary carbon directly bonded to the diazonium group, which often has a low intensity due to its long relaxation time.

Table 2: Representative NMR Data for the Phenyl-diazonium Moiety

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ortho (H2, H6) | 8.2 - 8.5 | Multiplet | Deshielded due to proximity to N₂⁺ |

| ¹H | meta (H3, H5) | 7.8 - 8.1 | Multiplet | |

| ¹H | para (H4) | 7.9 - 8.2 | Multiplet | |

| ¹³C | C1 (C-N₂⁺) | 120 - 130 | Singlet (weak) | Highly deshielded quaternary carbon |

| ¹³C | C2, C6 | 130 - 135 | Doublet | |

| ¹³C | C3, C5 | 130 - 135 | Doublet | |

| ¹³C | C4 | 140 - 145 | Doublet |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

UV/Visible Spectroscopy for Diazonium Character and Decomposition Monitoring

UV/Visible spectroscopy is employed to study the electronic transitions within the phenyldiazonium cation and to monitor its stability over time. The phenyldiazonium ion possesses a characteristic absorption maximum (λmax) in the ultraviolet region.

This technique is particularly valuable for monitoring the decomposition of the diazonium salt, as the disappearance of its characteristic absorption peak over time can be quantified. researchgate.net Thermal or photochemical decomposition leads to the loss of the diazonium group and the formation of new products, which have different UV-Vis absorption profiles.

Key Research Findings:

The decomposition of diazonium salts can be tracked by monitoring the decrease in absorbance at their λmax. researchgate.net

The rate of decomposition can be determined under various conditions (e.g., temperature, light exposure) by taking sequential UV-Vis spectra.

Table 3: UV/Visible Spectroscopy Data for Phenyldiazonium Salts

| Parameter | Typical Value | Application | Reference |

| λmax | ~260-300 nm | Structural Characterization | |

| Monitoring Wavelength | λmax of the diazonium salt | Decomposition Kinetics | researchgate.net |

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are essential for separating components of a reaction mixture and for assessing the purity of the isolated this compound.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to analyze the composition of reaction mixtures and determine the purity of the final product. A reversed-phase C18 column is commonly used for the analysis of diazonium salts.

The method involves injecting a small sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases. A UV detector is typically used to detect the components as they elute from the column.

Key Research Findings:

HPLC can effectively separate the starting aniline (B41778), the phenyldiazonium salt product, and any side products or unreacted reagents. researchgate.net

The retention time and peak area can be used for qualitative identification and quantitative analysis, respectively. researchgate.net

Table 4: Representative HPLC Method for Diazonium Salt Analysis

| Parameter | Condition | Purpose | Reference |

| Column | Reversed-Phase C18 | Separation based on polarity | researchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Elution of components | researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Control of retention time and resolution | researchgate.net |

| Detection | UV Detector (at λmax of diazonium salt) | Component detection and quantification |

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. wordpress.com By spotting the reaction mixture on a TLC plate alongside the starting material, one can qualitatively observe the consumption of the reactant and the formation of the product.

A suitable solvent system (eluent) is chosen to achieve good separation between the starting material (e.g., aniline) and the more polar diazonium salt product. The spots are typically visualized under UV light. The relative positions of the spots, described by the retention factor (Rf), help in identifying the components.

Key Research Findings:

TLC is an invaluable tool for determining the optimal reaction time, as it clearly shows when the starting material has been fully consumed. webassign.netrsc.org

The choice of eluent is critical for achieving clear separation; a common system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone. webassign.net

Table 5: TLC for Monitoring Diazotization Reactions

| Parameter | Description | Purpose | Reference |

| Stationary Phase | Silica Gel Plate | Adsorbent for separation | webassign.net |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Hexane:Acetone mixture | To move components up the plate at different rates | webassign.net |

| Visualization | UV Light (254 nm) | To see the separated spots | wordpress.com |

| Analysis | Comparison of Rf values of starting material and product spots | To track the conversion of reactant to product | webassign.net |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an indispensable tool for the characterization of phenyldiazonium salts. It provides precise information on molecular weight and structural details through controlled fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing thermally labile and ionic compounds like this compound. In ESI-MS, the analyte solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

Positive ion mode ESI-MS is typically employed for the analysis of phenyldiazonium salts. nih.gov The technique allows for the direct observation of the phenyldiazonium cation (C₆H₅N₂⁺). Studies have shown that during ESI-MS analysis, the most abundant peak often corresponds to the phenylium (C₆H₅⁺) cation, which is a fragmentation product of the parent diazonium ion. ucl.ac.uk The hexafluorophosphate (PF₆⁻) counterion can be identified in the negative ion mode, with a characteristic peak at an m/z of 145. chemrxiv.org

The choice of solvent can influence the quality of the ESI-MS spectra. Methanol is often preferred as it can yield high-intensity sample peaks. nih.gov Instrument parameters, such as capillary voltage, cone voltage, and source temperature, are carefully optimized to achieve the best signal-to-noise ratio and control the extent of in-source fragmentation. chemrxiv.org For instance, typical capillary voltages range from 2.5 to 4.5 kV. ucl.ac.ukchemrxiv.org

Table 1: ESI-MS Parameters for Diazonium Salt Analysis

| Parameter | Typical Value | Source |

| Ionization Mode | Positive Ion Electrospray | nih.gov |

| Capillary Voltage | 2.5 - 4.5 kV | ucl.ac.ukchemrxiv.org |

| Solvent | Methanol, Acetonitrile, Water | ucl.ac.ukchemrxiv.orgnih.gov |

| Common Fragment | Phenylium cation (C₆H₅⁺) | ucl.ac.uk |

| Counterion (PF₆⁻) m/z | 145 (Negative Mode) | chemrxiv.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comnih.gov This precision is critical for unambiguously determining the elemental composition of the phenyldiazonium cation and its fragments, distinguishing it from other ions with the same nominal mass. Techniques like Quadrupole Time-of-Flight (QTOF) MS are frequently used for this purpose. mdpi.com

HRMS is essential for confirming the identity of analytes and for elucidating complex fragmentation pathways. nih.gov By comparing the experimentally measured accurate mass to the theoretical mass calculated from the chemical formula, a high degree of confidence in the identification can be achieved. ucl.ac.uk This capability is invaluable in metabolic studies, environmental analysis, and the characterization of novel materials where unknown compounds may be present. nih.govsemanticscholar.org The use of a lock mass, such as leu-enkephalin, during data acquisition ensures mass accuracy. nih.gov

Electrochemical Characterization Methods